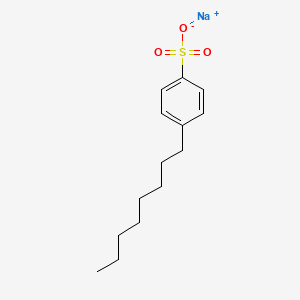

Sodium 4-octylbenzenesulfonate

描述

Historical Context of Alkylbenzenesulfonate Research

The investigation into alkylbenzene sulfonates dates back to the early 1930s with the introduction of branched alkylbenzene sulfonates (BAS). wikipedia.org These early synthetic detergents offered superior cleaning performance and better tolerance to hard water compared to traditional soaps. wikipedia.org However, the highly branched structure of BAS resulted in poor biodegradability, leading to environmental concerns such as the formation of persistent foam in waterways. wikipedia.org This challenge prompted a shift in the 1960s towards the development and use of linear alkylbenzene sulfonates (LAS), which are more readily biodegradable. wikipedia.orgscholarsresearchlibrary.com Sodium 4-octylbenzenesulfonate is a specific type of LAS, and its study is rooted in this broader history of developing effective and environmentally conscious surfactants. wikipedia.orgscholarsresearchlibrary.com

Significance of Anionic Surfactants in Scientific Inquiry

Anionic surfactants, characterized by their negatively charged head group, are the most widely used class of surfactants in various industrial and household applications due to their excellent cleaning and foaming properties. wisdomlib.orgresearchgate.netbiolinscientific.com In scientific research, they are crucial for their ability to self-assemble into micelles, reduce surface tension, and act as emulsifying, dispersing, and wetting agents. researchgate.netbiolinscientific.com This class of surfactants, which includes carboxylates, sulfates, and sulfonates, is fundamental to studying interfacial phenomena, colloid science, and the formulation of products ranging from detergents to pharmaceuticals. researchgate.netripublication.com Their ability to interact with both polar and non-polar substances makes them indispensable tools in numerous chemical and biological studies. researchgate.net

Current Academic Relevance of this compound as a Model Compound

This compound serves as a model compound in research for several reasons. Its well-defined chemical structure, with the sulfonate group at the para position of the benzene (B151609) ring, allows for systematic studies of structure-property relationships in surfactants. vulcanchem.com Researchers utilize it to investigate fundamental surfactant behaviors such as micelle formation and aggregation. For instance, studies have determined its critical micelle concentration (CMC), the concentration at which micelles begin to form, and have observed transitions from spherical to cylindrical micelles at higher concentrations. vulcanchem.com Its use as a model compound facilitates a deeper understanding of the physicochemical principles governing surfactant action, which can then be applied to more complex systems.

Overview of Multifaceted Research Domains for this compound

The research applications of this compound are diverse. It is employed in studies related to:

Household and Industrial Cleaning: As a cost-effective surfactant with lower foam generation compared to some other surfactants, it is investigated for its potential use in detergents and industrial cleansers. vulcanchem.com

Emulsion Polymerization: Its properties as an emulsifier are relevant in the synthesis of polymers. vulcanchem.com

Environmental Science: As a member of the LAS family, it is studied in the context of the environmental fate and impact of surfactants in aquatic systems. researchgate.netekb.eg

Disinfection: Research has explored its potential as a disinfectant due to its antibacterial activity. chemicalbook.com

The following table provides a summary of the key properties of this compound:

| Property | Value/Description |

| Molecular Formula | C14H21NaO3S |

| Molecular Weight | 292.37 g/mol |

| Appearance | White to off-white solid/powder. chemicalbook.comtcichemicals.com |

| Melting Point | >300°C. chemicalbook.com |

| Solubility | Slightly soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol. chemicalbook.com |

| CAS Number | 6149-03-7 |

Structure

3D Structure of Parent

属性

CAS 编号 |

6149-03-7 |

|---|---|

分子式 |

C14H22NaO3S |

分子量 |

293.38 g/mol |

IUPAC 名称 |

sodium;4-octylbenzenesulfonate |

InChI |

InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17;/h9-12H,2-8H2,1H3,(H,15,16,17); |

InChI 键 |

FXZLMMWGLGQEFP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

其他CAS编号 |

6149-03-7 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Sodium 4 Octylbenzenesulfonate

Direct Synthesis Pathways of Sodium 4-Octylbenzenesulfonate

The direct synthesis of this compound is a multi-step process that begins with the attachment of an octyl group to a benzene (B151609) ring, followed by the introduction of a sulfonic acid group and final conversion to its sodium salt.

Alkylation Reactions in Aryl Sulfonate Synthesis

The initial step in the synthesis is the alkylation of an aromatic hydrocarbon. In the case of this compound, this involves the reaction of benzene with an octyl-containing precursor, typically an olefin like octene. google.com This reaction is a type of electrophilic aromatic substitution where the benzene ring attacks the electrophilic olefin, often in the presence of a catalyst, to form octylbenzene (B124392). google.com The properties of the final sulfonate can be influenced by the source of the olefins used for alkylation. google.com For instance, olefins can be produced through processes like the oligomerization of ethylene (B1197577) or the dehydrogenation of paraffins. google.com The choice of catalyst and reaction conditions during alkylation is crucial as it can affect the isomeric distribution of the resulting alkylbenzene. google.com

Sulfonation Procedures for Benzene Derivatives

Following alkylation, the resulting octylbenzene undergoes sulfonation. This is a critical electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the benzene ring. chemistrysteps.com A common method involves heating the alkylbenzene with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). chemistrysteps.comnumberanalytics.com The active electrophile in this reaction is believed to be SO₃ itself or its protonated form, +SO₃H. chemistrysteps.com The benzene ring attacks the highly electrophilic sulfur atom of the sulfur trioxide. libretexts.org This reaction is reversible, a feature that can be utilized in synthesis strategies. chemistrysteps.comlibretexts.org The presence of the octyl group, an electron-donating group, directs the sulfonation primarily to the para position of the benzene ring. numberanalytics.com Alternative sulfonating agents include chlorosulfonic acid (HSO₃Cl). vulcanchem.com

The general reaction for the sulfonation of octylbenzene can be represented as: C₆H₅-C₈H₁₇ + SO₃ → C₆H₄(SO₃H)-C₈H₁₇

Neutralization Techniques in Sodium Salt Formation

The final step in the synthesis is the neutralization of the 4-octylbenzenesulfonic acid to form its sodium salt. smolecule.com This is an acid-base reaction where the sulfonic acid is treated with a sodium-containing base, most commonly sodium hydroxide (B78521) (NaOH). vulcanchem.comwikipedia.orgquora.com The reaction is exothermic and results in the formation of this compound and water. ck12.orgchemeurope.com

The neutralization reaction is as follows: C₆H₄(SO₃H)-C₈H₁₇ + NaOH → C₆H₄(SO₃Na)-C₈H₁₇ + H₂O vulcanchem.com

To monitor the completion of the neutralization, techniques such as titration with a pH indicator like phenolphthalein (B1677637) can be employed. ck12.orgbyjus.com The resulting salt solution's pH will depend on the strengths of the acid and base used. byjus.com

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the sulfonation reaction include temperature, the concentration of sulfur trioxide, and the presence of any substituents on the benzene ring. numberanalytics.com Higher temperatures can increase the reaction rate but may also lead to the formation of unwanted byproducts. numberanalytics.com Similarly, a higher concentration of SO₃ can accelerate the reaction. numberanalytics.com In industrial settings, factorial design experiments can be employed to systematically study the effects of multiple parameters, such as reactant ratios, temperature, and reaction time, to determine the optimal conditions for achieving high conversion rates. rsc.org For instance, studies on similar esterification reactions have shown that optimizing such parameters can significantly increase the isolated yield. rsc.org

| Parameter | Effect on Synthesis |

| Temperature | Higher temperatures generally increase the rate of sulfonation but can also lead to undesired by-products. numberanalytics.com |

| Concentration of SO₃ | Higher concentrations of the sulfonating agent increase the reaction rate. numberanalytics.com |

| Reactant Molar Ratio | The ratio of the aromatic compound to the sulfonating agent affects conversion and product selectivity. |

| Reaction Time | Sufficient time is required for the reaction to proceed to completion. |

| Catalyst | The choice of catalyst in the alkylation step influences the isomer distribution of the alkylbenzene. google.com |

Catalytic Systems in this compound Production

The development of advanced catalytic systems is a key area of research for improving the efficiency and environmental footprint of chemical production processes.

Application of Acidic Ionic Liquids as Catalysts

Acidic ionic liquids (AILs) have emerged as promising catalysts for various organic reactions, including those involved in the synthesis of alkylbenzene sulfonates. dicp.ac.cn These are salts with low melting points, composed of bulky organic cations and organic or inorganic anions, which can be designed to possess acidic properties. mdpi.com Brønsted acidic ionic liquids, for example, can be created by incorporating sulfonic acid groups (-SO₃H) into the cation or by using anions like bisulfate (HSO₄⁻). mdpi.comrsc.org

These AILs can function as dual solvent-catalysts, offering a potentially greener alternative to traditional homogeneous and heterogeneous acid catalysts. dicp.ac.cn Their advantages include low volatility, non-corrosiveness, and immiscibility with many organic solvents, which can simplify product separation and catalyst recycling. dicp.ac.cnrsc.org Research has shown that the catalytic performance of AILs is often related to their Hammett acidity. rsc.org Supported acidic ionic liquids, where the AIL is immobilized on a solid support, can further enhance catalytic efficiency by increasing the number of accessible active sites. mdpi.com While direct application to this compound production is a specific area of ongoing research, the principles from related processes like biodiesel production from fatty acids demonstrate their potential. frontiersin.orgnih.gov In such applications, sulfonic acid-functionalized ionic liquids have proven to be effective and reusable catalysts. nih.gov

| Catalyst Type | Description | Potential Advantages in Aryl Sulfonate Synthesis |

| Fuming Sulfuric Acid | A solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). chemistrysteps.comnumberanalytics.com | Well-established, effective sulfonating agent. |

| Chlorosulfonic Acid | A highly reactive sulfonating agent (HSO₃Cl). vulcanchem.com | Can be used as an alternative to fuming sulfuric acid. |

| Acidic Ionic Liquids (AILs) | Salts with low melting points and acidic properties, often containing sulfonic acid groups. dicp.ac.cnmdpi.com | Dual solvent-catalyst functionality, potential for recyclability, and reduced environmental impact. dicp.ac.cnrsc.org |

| Supported Acidic Ionic Liquids | AILs immobilized on a solid support material. mdpi.com | Increased number of active sites, enhanced catalyst stability and separation. mdpi.com |

Investigation of Catalyst Efficiency and Selectivity

The synthesis of this compound is primarily a two-stage process: the alkylation of benzene with an octene isomer to form 4-octylbenzene, followed by the sulfonation of the aromatic ring. The efficiency and selectivity of the catalysts used in these stages are paramount in determining the final product's purity, isomer distribution, and performance characteristics.

Alkylation Catalysis: The initial Friedel-Crafts alkylation of benzene with octene is commercially dominated by strong acid catalysts. researchgate.netwikipedia.org Hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃) have been traditional catalysts for this process. researchgate.netscholarsresearchlibrary.com The choice of catalyst significantly influences the selectivity, particularly the position of the phenyl group attachment on the octyl chain. The term "linear" in linear alkylbenzene sulfonates refers to the starting alkene, not the final product, which is a mixture of isomers. wikipedia.org The alkylation of 1-octene, for instance, yields several phenyloctane isomers. wikipedia.org

More recently, solid acid catalysts, such as zeolites, have been developed to overcome the environmental and handling issues associated with HF and AlCl₃. bohrium.comkfupm.edu.sa Zeolite catalysts offer shape-selective advantages, potentially favoring the formation of specific isomers like 2-phenyloctane, which can enhance the biodegradability and surfactant properties of the final product. scholarsresearchlibrary.com The efficiency of these catalysts is measured by the conversion rate of the olefin and the selectivity towards the desired linear alkylbenzene, minimizing the formation of byproducts like dialkylbenzenes and indanes. google.com

Sulfonation Catalysis: The second stage involves the sulfonation of the purified octylbenzene. This is an electrophilic aromatic substitution reaction. alfa-chemistry.com The most common industrial sulfonating agent is sulfur trioxide (SO₃), often diluted with dry air. google.com The reaction is rapid and stoichiometric, forming 4-octylbenzenesulfonic acid.

CH₃(CH₂)₇C₆H₄SO₃H + NaOH → CH₃(CH₂)₇C₆H₄SO₃Na + H₂O

Fundamental Interfacial and Colloidal Chemistry of Sodium 4 Octylbenzenesulfonate

Micellization Phenomena of Sodium 4-Octylbenzenesulfonate in Aqueous Systems

The formation of micelles by this compound in water is a key characteristic, driven by the hydrophobic effect. This process involves a dynamic equilibrium between individual surfactant molecules (unimers) and the aggregated micellar structures.

The critical micelle concentration (CMC) is a fundamental parameter that signifies the concentration at which micelle formation begins. Below the CMC, this compound exists predominantly as monomers in the solution. As the concentration increases to the CMC, the monomers start to aggregate into micelles. wikipedia.org This transition is accompanied by distinct changes in the physicochemical properties of the solution, which are utilized for CMC determination. mdpi.com

Common methods for determining the CMC include surface tension measurements, conductivity measurements, and capillary electrophoresis. researchgate.net For instance, the CMC of NaOBS can be determined by plotting surface tension against the logarithm of the surfactant concentration, where the inflection point indicates the CMC. scispace.com At 30 °C, the CMC of NaOBS in aqueous solution is approximately 12.0 mM. acs.org

Magnetic susceptibility measurements have also been employed, revealing that at concentrations above the CMC, rod-shaped micelles of this compound can align with a strong magnetic field. A second CMC has also been observed at higher concentrations, which corresponds to a structural transition from spherical to cylindrical micelles.

Table 1: Critical Micelle Concentration (CMC) of this compound

| Temperature (°C) | CMC (mM) |

|---|---|

| 30 | 12.0 acs.org |

The CMC of ionic surfactants like this compound is sensitive to changes in temperature and the presence of electrolytes.

Temperature: For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature. scialert.net Initially, an increase in temperature leads to a decrease in the CMC, reaching a minimum value at a specific temperature (T*). scialert.netresearchgate.net Beyond this point, a further increase in temperature causes the CMC to rise. scialert.netresearchgate.net This behavior is attributed to two opposing effects: the disruption of the structured water around the hydrophobic chains (favoring micellization) and the increased thermal energy of the surfactant molecules (disfavoring aggregation). researchgate.net For sodium dodecylbenzenesulfonate (a related compound), temperature changes between 25 °C and 40 °C can alter the CMC and lead to transitions in micellar shape from spherical to rod-like. researchgate.net

Electrolyte Concentration: The addition of an electrolyte, such as sodium chloride (NaCl), to an aqueous solution of this compound generally leads to a decrease in its CMC. nih.gov The added counterions (Na⁺) from the electrolyte reduce the electrostatic repulsion between the negatively charged head groups of the surfactant molecules at the micelle surface. This shielding effect facilitates the aggregation of surfactant monomers at a lower concentration. The presence of NaCl can also lead to a reduction in the surface charge of the micelles. nih.gov

In aqueous solutions, the surface of this compound micelles is negatively charged due to the sulfonate head groups. These charged surfaces attract counterions (Na⁺) from the bulk solution, leading to a phenomenon known as counterion binding. rsc.org This binding neutralizes a fraction of the micellar surface charge, reducing the electrostatic repulsion between the head groups and stabilizing the micelle structure.

Studies on mixed surfactant systems containing NaOBS have shown that the total degree of counterion binding is approximately 0.65, meaning that about 65% of the charge at the micelle's surface is neutralized by bound counterions. nih.govresearchgate.net The binding of counterions is a competitive process, and the presence of other ions, such as Ca²⁺, can influence the binding of Na⁺ and vice versa. nih.govresearchgate.net

The process of micellization can be described by several thermodynamic parameters, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These parameters provide insight into the driving forces behind micelle formation.

The standard Gibbs free energy of micellization is typically negative, indicating that micelle formation is a spontaneous process. ajchem-a.com It can be calculated from the CMC value using the following equation for ionic surfactants:

ΔG°m = (2 - β)RT ln(XCMC)

where β is the degree of counterion binding, R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units.

Counterion Binding to this compound Micelles

Mixed Micellization and Synergistic Interactions

In many practical applications, surfactants are used as mixtures rather than as single components. The study of mixed micellization provides insights into the interactions between different surfactant molecules within a micelle.

When this compound is mixed with another anionic surfactant, such as sodium dodecylsulfate (NaDS), they can form mixed micelles. The behavior of these binary systems can be described by regular solution theory. nih.gov

In the case of the NaDS/NaOBS system, the interaction is considered to be ideal, with a regular solution interaction parameter (βM) of zero. nih.govresearchgate.net This indicates that the mixing of the two surfactants in the micelle is random and that there are no strong attractive or repulsive interactions between the different surfactant molecules. nih.govresearchgate.net This is in contrast to other binary anionic systems, such as NaDS/sodium decylsulfate (NaDeS), which exhibit a slight synergistic interaction. nih.govresearchgate.net

In the presence of divalent cations like Ca²⁺, the precipitation behavior of mixed NaDS/NaOBS systems is complex. acs.org Depending on the molar ratio of the two surfactants, either calcium dodecylsulfate (Ca(DS)₂) or calcium octylbenzenesulfonate (Ca(OBS)₂) may precipitate, due to their similar solubility product (KSP) values. acs.org

Interactions with Nonionic Surfactants and Polymer Systems

The interaction of this compound (SOBS) with nonionic surfactants and polymers in aqueous solutions reveals complex behaviors driven by a combination of electrostatic and hydrophobic forces. These interactions are pivotal in various industrial applications, including detergents, paints, and drug delivery systems. researchgate.net

When mixed with nonionic surfactants, such as dodecyloxyheptaethoxyethyl alcohol, SOBS can induce significant co-adsorption at interfaces like the alumina-water interface. columbia.edu Although the nonionic surfactant alone may show minimal adsorption, its presence alongside SOBS leads to enhanced adsorption of both species. columbia.edu This synergistic effect is attributed to hydrophobic interactions between the alkyl chains of the two surfactants at the interface. columbia.edu The nonionic surfactant molecules can also shield the electrostatic repulsion between the anionic headgroups of SOBS, further promoting adsorption. columbia.edu The critical micelle concentrations (CMCs) of these mixed systems often exhibit non-ideal behavior, which can be described by the regular solution theory, with interaction parameters indicating attractive interactions between the two types of surfactants. columbia.edu For instance, mixtures of p-octylbenzenesulfonate and dodecyloxyheptaethoxyethyl alcohol show an interaction parameter of approximately -3.5. columbia.edu

The interaction between SOBS and polymers, such as polyacrylamide or polyoxyethylene glycols, also leads to the formation of surfactant-polymer complexes. researchgate.netinkworldmagazine.com This association is primarily driven by the tendency of the surfactant's hydrophobic tail to associate with hydrophobic segments on the polymer chain, thereby minimizing contact with water. inkworldmagazine.com Anionic surfactants like SOBS generally exhibit stronger interactions with nonionic polymers compared to nonionic or cationic surfactants. inkworldmagazine.com The addition of polymers like polyoxyethylene glycols to SOBS solutions can enhance the solubilization capacity for hydrophobic substances. inkworldmagazine.com This is due to the formation of micelle-glycol complexes where the polymer is adsorbed onto the surface of the surfactant micelles. inkworldmagazine.com

Several factors influence the extent of these interactions, including the hydrophobicity of the polymer and surfactant, the size and charge of the surfactant headgroup, steric factors, and the concentrations of both the polymer and the surfactant. inkworldmagazine.com

Application of Regular Solution Theory for Modeling Mixed Micelles

Regular Solution Theory (RST) is a thermodynamic model frequently used to describe the behavior of mixed micellar systems, including those containing this compound. researchgate.netnih.govencyclopedia.pub This theory provides a framework for predicting the critical micelle concentration (CMC) of surfactant mixtures and the composition of the resulting mixed micelles. researchgate.netencyclopedia.pub

The core of RST lies in the concept of an interaction parameter, β, which quantifies the deviation of the mixed system from ideal behavior. encyclopedia.pubcolumbia.edu A negative β value signifies a synergistic interaction between the surfactants, meaning the mixture forms micelles more readily (at a lower total concentration) than the individual components. encyclopedia.pub A positive β value indicates an antagonistic interaction, while a β value of zero suggests ideal mixing. nih.govencyclopedia.pub

For a binary mixture of surfactants, RST relates the CMC of the mixture (C₁₂) to the CMCs of the pure components (C₁ and C₂) and the mole fraction of each surfactant in the bulk solution and in the micelle. encyclopedia.pub The theory assumes that the excess Gibbs free energy of mixing in the micelle is proportional to the product of the mole fractions of the two surfactants in the micelle (X₁ and X₂) and the interaction parameter β. columbia.edu

In the case of mixtures of this compound (NaOBS) and sodium dodecylsulfate (NaDS), studies have shown that the mixed micelle behaves ideally, with a regular solution parameter β(M) of zero. researchgate.netnih.gov This indicates that the two anionic surfactants mix without any strong attractive or repulsive interactions within the micelle. researchgate.netnih.gov In contrast, mixtures of NaDS and sodium decylsulfate (NaDeS) exhibit a slight synergistic interaction with a β(M) of -1.05. researchgate.netnih.gov

The application of RST is crucial for optimizing formulations in various industrial processes where surfactant mixtures are employed to achieve specific interfacial properties. researchgate.net

Interfacial Adsorption and Surface Activity

Adsorption at Air/Water Interfaces

This compound, as a surfactant, readily adsorbs at the air/water interface, orienting its hydrophobic octylbenzene (B124392) tail towards the air and its hydrophilic sulfonate headgroup towards the water. This adsorption process alters the properties of the interface. The presence of other species in the solution, such as ferric ions, can influence this adsorption behavior. For instance, ferric ions can form surface-active complexes with sodium octylbenzenesulfonate, which can lead to a minimum in the surface tension of the anionic surfactant at the air/water interface. nih.gov

The entropy of adsorption for surfactant molecules at the air/water interface is a key thermodynamic parameter. For mixed surfactant systems, the partial molar entropy changes for adsorption are generally negative, decreasing as more surfactant molecules adsorb until reaching a minimum near the point of maximum adsorption. usgs.gov This decrease in entropy is attributed to the ordering of surfactant molecules as they pack into the adsorbed monolayer. usgs.gov Beyond the maximum adsorption, a sharp increase in entropy is often observed, which is thought to be caused by strong repulsive forces between the closely packed adsorbed molecules. usgs.gov

The dynamics of adsorption are also important. Studies on similar surfactant systems show that the adsorption process can be very rapid, with a constant surface tension value being reached almost immediately after the formation of a fresh interface. mdpi.com The presence of other surfactants can lead to competitive adsorption at the interface. researchgate.net

Reduction of Surface Tension and Interfacial Tension at Oil/Water Interfaces

A primary function of this compound is its ability to reduce both surface tension (at the air/water interface) and interfacial tension (at an oil/water interface). ddtjournal.comresearchgate.net This property is fundamental to its role in applications such as detergency and emulsification. ddtjournal.comnepjol.info The amphiphilic nature of the molecule drives its accumulation at these interfaces, disrupting the cohesive energy of the water surface and lowering the tension. rsc.org

At the air/water interface, increasing the concentration of this compound leads to a decrease in surface tension until the critical micelle concentration (CMC) is reached. rsc.org Beyond the CMC, the surface tension typically remains relatively constant as additional surfactant molecules form micelles in the bulk solution. nepjol.info The effectiveness of a surfactant is often judged by its CMC and the surface tension at the CMC (γ_cmc). rsc.org

At the oil/water interface, the reduction in interfacial tension is even more pronounced. The hydrophobic tail of the surfactant partitions into the oil phase, while the hydrophilic head remains in the aqueous phase, creating a molecular bridge between the two immiscible liquids. nepjol.info This significantly lowers the energy required to create new interfacial area, facilitating the formation of emulsions. The presence of oil molecules can influence the packing and orientation of the surfactant molecules at the interface, which in turn affects the interfacial tension and the viscoelastic properties of the interfacial film. mdpi.comresearchgate.net Studies on similar systems have shown that the presence of an oil phase can weaken the intermolecular interactions between surfactant tails compared to the air/water interface. mdpi.comresearchgate.net

The magnitude of tension reduction depends on the specific oil and the presence of other components in the system. For example, mixtures of sodium octylbenzenesulfonate with nonionic surfactants can exhibit synergistic effects, leading to a greater reduction in interfacial tension than either surfactant alone, particularly for certain types of oils. researchgate.net

Mechanisms of Surfactant Accumulation at Interfaces

The accumulation of surfactant molecules like this compound at interfaces is a spontaneous process driven by the minimization of the system's free energy. nih.gov This phenomenon, known as adsorption, is a direct consequence of the surfactant's amphiphilic structure, which comprises a hydrophobic (water-repelling) part and a hydrophilic (water-attracting) part. rsc.org

In an aqueous environment, the hydrophobic tails of the surfactant molecules disrupt the hydrogen-bonding network of water, which is energetically unfavorable. To minimize this disruption, the surfactant molecules migrate to interfaces, such as the air/water or oil/water interface. rsc.org At the interface, they can orient themselves to seclude their hydrophobic tails from the bulk water phase. nih.gov

At the air/water interface , the hydrophobic tails are expelled from the water into the air, while the hydrophilic headgroups remain in the water. nih.gov At the oil/water interface , the hydrophobic tails partition into the oil phase, and the hydrophilic headgroups stay in the aqueous phase. nepjol.info This arrangement is energetically more stable than being dispersed individually in the water.

As the bulk concentration of the surfactant increases, so does the number of molecules adsorbed at the interface, leading to a more crowded interfacial layer. This accumulation continues until the interface becomes saturated. At this point, any further increase in surfactant concentration leads to the formation of self-assembled structures called micelles in the bulk solution. nih.gov

The adsorption process can be influenced by several factors:

Electrostatic Interactions: For ionic surfactants like this compound, repulsive forces between the charged headgroups can limit the packing density at the interface. rsc.org The presence of electrolytes in the solution can screen these charges, allowing for a more compact arrangement. mdpi.com

Lateral Interactions: Attractive van der Waals forces between the hydrophobic tails can promote the formation of condensed, two-dimensional aggregates at the interface, sometimes referred to as hemimicelles, even at concentrations below the bulk CMC. researchgate.net

Competitive Adsorption: In mixtures of surfactants, different species will compete for space at the interface, with the more surface-active component often dominating the interfacial layer. researchgate.net

The accumulation of surfactants at the interface of cavitation bubbles is a key mechanism in sonochemical processes. The preferential adsorption of surfactants onto the gas/liquid interface of these bubbles influences their stability and coalescence behavior. nih.gov

Self-Assembly Beyond Micelles

While this compound forms micelles in aqueous solutions above its critical micelle concentration, it can also participate in the formation of more complex, ordered structures known as lyotropic liquid crystals. These phases occur at higher surfactant concentrations or under specific conditions of temperature and composition in multicomponent systems.

One of the most common liquid crystalline phases formed by surfactants is the lamellar phase (Lα) . This structure consists of surfactant bilayers separated by layers of the solvent (typically water). The hydrophobic alkyl chains of the surfactant molecules are oriented towards the interior of the bilayer, minimizing their contact with water, while the hydrophilic sulfonate headgroups face outwards into the aqueous layers. dtic.milresearchgate.net

Studies on systems containing sodium n-octylbenzene sulfonate, a co-surfactant like n-pentanol, and water have confirmed the existence of a lamellar phase. researchgate.netjournaldephysique.org X-ray diffraction is a key technique used to characterize the structure of these phases, allowing for the measurement of the repeating distance between the lamellae. researchgate.net The stability and dimensions of these lamellar structures are governed by a balance of forces, including hydrophobic interactions, electrostatic repulsion between charged headgroups, and van der Waals forces. researchgate.net

In some systems, such as those involving sodium 4-(1'-heptylnonyl)benzenesulfonate (a branched-chain analogue), the formation of lamellar liquid crystals occurs instead of micelles. dtic.mil These lamellar phases can exist in equilibrium with a dilute isotropic solution of the surfactant. dtic.mil Mechanical agitation or sonication of these lamellar dispersions can lead to the formation of vesicles or liposome-like structures. dtic.mil

The transition from spherical or rod-like micelles to planar lamellar structures is often explained by the surfactant packing parameter, which relates the headgroup area to the volume and length of the hydrophobic tail. As the effective headgroup area decreases relative to the tail volume, for instance through charge screening or attractive interactions in mixed surfactant systems, flatter aggregate geometries like bilayers become more favorable. umd.edu

Vesicle Formation and Structural Characterization

Research on structurally similar anionic surfactants, such as sodium dodecylbenzenesulfonate (SDBS), demonstrates that vesicle formation can be achieved by mixing with certain imidazoline (B1206853) compounds. nist.gov These compounds act as hydrotropes, and as their molar ratio to the surfactant increases, a distinct transitional behavior from micelles to vesicles, and then to bilayers, is observed. nist.gov For instance, in mixtures of SDBS and 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (a free-radical initiator), or its derivatives, spontaneous formation of small unilamellar vesicles with diameters under 80 nm has been reported. nist.gov The formation of these vesicular structures is highly dependent on the solution's pH, typically occurring when the pH is below the pKa of the imidazoline component. nist.gov

The structural characterization of these aggregates relies on a suite of advanced analytical techniques. Quasi-elastic light scattering (QELS) and dynamic light scattering (DLS) are employed to determine the size and size distribution of the vesicles in solution. researchgate.netnist.gov Cryogenic transmission electron microscopy (cryo-TEM) provides direct visual evidence of the vesicle morphology, confirming their lamellar structure. nist.gov Furthermore, small-angle neutron scattering (SANS) is a powerful tool for probing the characteristic length scales and internal structure of the self-assembled aggregates. nist.gov For related systems, small-angle X-ray scattering (SAXS) has been used to estimate the interlayer distance in multilamellar vesicles. researchgate.net

| Surfactant System | Observation | Characterization Techniques | Reference |

|---|---|---|---|

| Sodium Dodecylbenzenesulfonate (SDBS) / Imidazoline Compounds | Spontaneous formation of unilamellar vesicles (<80 nm) upon mixing. Transition from micelles to vesicles is dependent on the molar ratio. | QELS, Cryo-TEM, SANS, NMR | nist.gov |

| Disodium Lauryl Sulfosuccinate (diSLSS) | Forms ~160 nm vesicle aggregates as a single component in aqueous solution. | Dynamic Light Scattering, TEM, SAXS | researchgate.net |

| Dodecyltrimethylammonium Bromide (DTAB) / 12-Lys-12 (Catanionic Mixture) | A region of stable, unilamellar vesicles is found at specific molar ratios. | Polarizing Light Microscopy, Cryo-TEM, NMR | acs.org |

Critical Packing Parameters and Aggregate Morphology

The morphology of aggregates formed by surfactants in solution can be predicted using the concept of the critical packing parameter (CPP). diva-portal.orgmaha.asia The CPP is a dimensionless number that relates the geometry of the surfactant molecule to the type of structure it will form upon self-assembly. It is defined by the ratio of the volume of the hydrophobic tail to the product of the optimal headgroup area at the aggregate interface and the length of the hydrophobic tail. diva-portal.org

CPP = v / (a₀ * l)

Where:

v is the volume of the hydrophobic tail.

a₀ is the optimal area per headgroup.

l is the length of the hydrophobic tail.

| CPP Value | Resulting Aggregate Structure | Reference |

|---|---|---|

| < 1/3 | Spherical Micelles | maha.asiaresearchgate.net |

| 1/3 to 1/2 | Cylindrical (Rod-like) Micelles | researchgate.net |

| 1/2 to 1 | Flexible Bilayers, Vesicles | diva-portal.org |

| ~ 1 | Planar Bilayers | maha.asia |

| > 1 | Inverted Structures (e.g., Reverse Micelles) | researchgate.net |

For this compound, the molecular structure significantly influences its CPP. The hydrophobic portion consists of a linear C8 alkyl chain and a rigid phenyl group. The presence of the phenyl ring between the alkyl tail and the hydrophilic headgroup is a key feature that distinguishes its packing behavior from simple alkyl sulfates like sodium dodecyl sulfate (B86663) (SDS). researchgate.net The rigid phenyl group increases the volume (v) and can restrict the conformational freedom of the alkyl chain, affecting the tail length (l). The hydrophilic sulfonate headgroup determines the optimal headgroup area (a₀), which is also influenced by electrostatic repulsion between adjacent headgroups at the aggregate surface. These molecular characteristics suggest that this compound and related alkylbenzene sulfonates have packing properties that differ from purely aliphatic surfactants. researchgate.net

Formation of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously through the adsorption of organic molecules onto a solid substrate. wikipedia.org The process is driven by a strong, specific affinity between a functional "headgroup" of the molecule and the substrate surface. wikipedia.orguni-tuebingen.de This initial chemisorption is typically followed by a slower organization of the molecular "tail" groups, driven by intermolecular forces such as van der Waals interactions, to form a densely packed, often crystalline or semi-crystalline, monolayer. wikipedia.orgsigmaaldrich.com

The structure of a this compound molecule is conducive to the principles of SAM formation, comprising the three essential components: a headgroup, a backbone, and an end group.

Headgroup : The sulfonate group (-SO₃⁻) serves as the hydrophilic headgroup. For SAM formation, this group would need to have a strong affinity for a specific substrate, anchoring the molecule to the surface. Silanes, thiols, and phosphonates are common headgroups used for SAMs on various surfaces like oxides and noble metals. wikipedia.org

Backbone/Chain : The combination of the rigid phenyl ring and the flexible octyl chain forms the backbone of the monolayer. The rigidity of the phenyl rings can influence intermolecular spacing and ordering within the SAM. uni-tuebingen.de The van der Waals interactions between the alkyl chains are a significant driving force for the ordering and stability of the monolayer. sigmaaldrich.com

End Group : The terminal methyl group of the octyl chain constitutes the end group, which forms the outermost surface of the monolayer, dictating its interfacial properties such as hydrophobicity and friction.

The formation of a stable SAM is a two-step process: it begins with the chemisorption of the sulfonate headgroups onto a suitable substrate, followed by the slow self-organization of the alkylbenzene tails to minimize free energy. wikipedia.org While alkanethiols on gold are a widely studied SAM system, the fundamental principles apply to other headgroup-substrate pairs. sigmaaldrich.comoaepublish.com The stability and structural integrity of the resulting monolayer would be governed by the strength of the headgroup-substrate bond and the cohesive intermolecular forces within the assembled layer. sigmaaldrich.com

| SAM Component | Corresponding Molecular Part | Function in Monolayer Formation | Reference |

|---|---|---|---|

| Headgroup | Sulfonate group (-SO₃⁻) | Anchors the molecule to the substrate via chemisorption. | wikipedia.org |

| Backbone | Phenyl ring and octyl chain | Provides structural framework; intermolecular van der Waals forces drive ordering. | uni-tuebingen.desigmaaldrich.com |

| End Group | Terminal methyl group (-CH₃) | Defines the final surface properties of the monolayer. | uni-tuebingen.de |

Environmental Behavior and Transformation Pathways of Sodium 4 Octylbenzenesulfonate

Degradation Mechanisms in Aqueous Environments

The degradation of Sodium 4-octylbenzenesulfonate in water is primarily achieved through two advanced methods: sonochemical degradation, which utilizes ultrasound, and advanced oxidation processes (AOPs), which employ highly reactive species like hydroxyl radicals.

Sonochemical Degradation of this compound

Sonochemical degradation employs ultrasound to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. nih.gov This process creates localized hot spots with extremely high temperatures and pressures, leading to the breakdown of chemical compounds. nih.govnih.gov For surfactants like this compound, degradation primarily occurs at the interface between these cavitation bubbles and the surrounding water. nih.gov

The frequency and intensity of the applied ultrasound are critical parameters influencing the degradation rate of this compound. ohiolink.edu Studies have shown that degradation rates are strongly dependent on the frequency. ohiolink.eduresearchgate.net For instance, research comparing frequencies of 205 kHz and 616 kHz found that both frequency and sonication mode (continuous vs. pulsed) significantly affect the degradation rates. nih.gov

Higher frequencies generally lead to an increased production of hydroxyl radicals (•OH), which are key oxidizing agents in the degradation process. nih.gov However, the relationship is not linear. There is an optimal frequency range for maximizing degradation; for many organic compounds, this is between 200 and 600 kHz. The intensity of the ultrasound also plays a role, with higher intensities generally leading to more effective degradation, up to a certain point where other effects may become limiting.

Table 1: Effect of Ultrasound Frequency on Degradation

| Frequency (kHz) | Observation | Reference |

|---|---|---|

| 205 | Affects degradation rates. | nih.gov |

| 354 | Used to study degradation of OBS and other surfactants. | nih.gov |

| 616 | Affects degradation rates. | nih.gov |

The mode of ultrasound application, either continuous wave (CW) or pulsed wave (PW), significantly impacts the degradation efficiency of this compound. ohiolink.edu Pulsed ultrasound has been shown to enhance the degradation rate compared to continuous ultrasound. nih.govnih.gov For example, one study found that the degradation rate of a 0.1 mM solution of this compound was about 30% faster with pulsed ultrasound (100 ms (B15284909) on, 100 ms off) than with continuous wave ultrasound. researchgate.net This enhancement is attributed to the increased accumulation of the surfactant at the cavitation bubble surfaces during the "off" time of the pulse. ohiolink.edunih.gov

The length of the pulse and the interval between pulses are also crucial. ohiolink.edu Shorter pulse intervals favor the degradation of less surface-active surfactants, while longer intervals allow more surface-active compounds to accumulate at the bubble interface and degrade more rapidly. nih.gov Over extended sonolysis times, continuous wave ultrasound can lead to a decrease in the degradation rate, an effect not observed with pulsed wave ultrasound. nih.gov This is likely due to the build-up of byproducts on the bubble surfaces during continuous sonication. nih.gov

Table 2: Comparison of Continuous Wave (CW) vs. Pulsed Wave (PW) Ultrasound

| Sonication Mode | Effect on Degradation of this compound | Reference |

|---|---|---|

| Continuous Wave (CW) | Can lead to decreased degradation rate over long periods. | nih.gov |

| Pulsed Wave (PW) | Enhances degradation rate significantly compared to CW. | nih.govnih.gov |

The degradation of surfactants like this compound primarily occurs at the gas-solution interface of cavitation bubbles. ohiolink.edunih.gov Being surface-active, these molecules accumulate at this interface. ohiolink.edu The extreme conditions during bubble collapse lead to pyrolysis and the generation of highly reactive species, such as hydroxyl radicals (•OH). nih.gov

The yield of these radicals is a key factor in the degradation process. ohiolink.edu Pulsing the ultrasound can affect the radical yield. ohiolink.edu However, the enhanced degradation seen with pulsed ultrasound is not solely due to an increase in radical production. nih.gov A significant factor is the enhanced accumulation of the surfactant at the bubble interface. nih.gov The lifetime of the cavitation bubbles is very short, but the pulsing allows for more effective adsorption of the surfactant molecules onto the bubble surface before collapse. nih.gov The competition for reaction sites on the bubble surface is a critical factor, especially in mixtures of different surfactants. ohiolink.edunih.gov

Influence of Pulse Length and Sonication Mode

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comkirj.ee These processes are considered highly competitive for water treatment due to their ability to degrade bio-recalcitrant substances. nih.gov

Hydroxyl radicals are powerful, non-selective oxidizing agents that react rapidly with most organic compounds. kirj.ee In the context of AOPs, •OH can be generated through various methods, including the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV radiation. mdpi.comkirj.ee

The reaction of hydroxyl radicals with organic pollutants can proceed through hydrogen abstraction, addition to double bonds, or electron transfer. nih.gov In the case of this compound, the hydroxyl radical likely attacks the aromatic ring and the alkyl chain. This initial attack leads to the formation of organic radicals, which then undergo further reactions, ultimately leading to the mineralization of the compound into carbon dioxide, water, and sulfate (B86663). nih.gov The effectiveness of hydroxyl radical-mediated oxidation depends on factors such as pH and the presence of other substances in the water that can scavenge the radicals. nih.gov

Photodegradation in the Presence of Metal Ions

The photodegradation of organic compounds like this compound can be influenced by the presence of metal ions. For instance, the photodegradation of 4-tert-octylphenol, a related compound, is significantly enhanced in the presence of Fe(III) under solar irradiation. researchgate.net This process is attributed to the generation of hydroxyl radicals. researchgate.net The efficiency of this degradation is dependent on factors such as the concentration of the metal ion and the initial concentration of the organic compound. researchgate.net While direct studies on this compound are limited, the behavior of similar phenolic compounds suggests that metal ions could play a crucial role in its environmental photodegradation.

Biotic Degradation and Mineralization Pathways

The biodegradation of alkylbenzene sulfonates, including this compound, is a key process in their removal from the environment.

Microorganisms play a central role in the breakdown of linear alkylbenzene sulfonates (LAS). The process often begins with an attack on either the hydrophobic alkyl chain or the hydrophilic sulfonate group, leading to a loss of surfactant properties. uni-konstanz.de One established pathway involves the ω-oxygenation of the alkyl chain, followed by β-oxidation, which shortens the chain. uni-konstanz.de This process results in the formation of sulfophenylcarboxylates (SPCs) and other related compounds. uni-konstanz.de For example, the bacterium Parvibaculum lavamentivorans is known to convert LAS into a variety of SPCs. uni-konstanz.de These intermediate products can then be further mineralized by other microorganisms in the environment. uni-konstanz.de

Several environmental factors can significantly impact the rate and extent of biodegradation of organic compounds. These factors include:

Temperature: Temperature can affect microbial activity, with degradation rates often being higher at warmer temperatures. For instance, the degradation of n-alkanes has been observed to be faster at 24°C compared to 4°C. nih.gov

Nutrient Availability: The presence of nutrients like nitrogen and phosphorus is often a limiting factor for microbial growth and, consequently, for biodegradation in natural environments. nih.gov The interactive effects of different nutrients can be complex, with some enhancing and others inhibiting the degradation process. frontiersin.org

pH: The pH of the environment can influence both the availability of the compound and the activity of the degrading microorganisms.

Oxygen Levels: The presence of oxygen is crucial for the aerobic biodegradation of many organic compounds. uni-konstanz.de

Bioavailability: The extent to which a compound is available to microorganisms can affect its degradation rate. Factors like adsorption to soil particles can reduce bioavailability.

Studies on other aromatic compounds have shown that the presence of alternative carbon sources can sometimes negatively influence the degradation of the target compound. frontiersin.org Conversely, certain inorganic micronutrients can have a positive effect on the biodegradation process. frontiersin.org

Microbial Transformation and Residue Formation

Environmental Fate and Transport

The movement and distribution of this compound in the environment are largely governed by its interactions with various solid matrices.

Adsorption and Intercalation onto Inorganic Matrices (e.g., Layered Double Hydroxides, Clays)

This compound can be adsorbed and intercalated into the structure of layered double hydroxides (LDHs), which are a type of anionic clay. researchgate.netnih.gov This process involves the exchange of anions in the LDH structure with the sulfonate surfactant. researchgate.nettypeset.io The amount of surfactant intercalated depends on the specific type of LDH and the surfactant itself. researchgate.net X-ray diffraction studies have shown that surfactants like this compound can form monolayer arrangements within the interlayer space of Mg-Al LDHs. researchgate.net The adsorption of anionic surfactants onto LDHs is influenced by factors such as pH and temperature. typeset.ioresearchgate.net This interaction with clays (B1170129) and LDHs can be a significant mechanism for the removal of these surfactants from aqueous solutions. mdpi.com

Interaction with Carbonaceous Adsorbents (e.g., Activated Carbon)

Activated carbon is a well-known adsorbent for a variety of organic pollutants, including surfactants. epa.govacs.org The primary mechanism for the adsorption of surfactants like this compound onto activated carbon is believed to be hydrophobic interactions between the surfactant's alkyl chain and the carbon surface. researchgate.net The efficiency of this adsorption can be influenced by the surface chemistry of the activated carbon, the ionic strength of the solution, and the hydrophobicity of the surfactant. researchgate.net The presence of oxygen-containing functional groups on the surface of activated carbon can also play a role in the removal of anionic surfactants. researchgate.net

Interactive Data Table: Adsorption of Surfactants on Mg-Al-CO3 LDH

| Surfactant | Adsorption Behavior |

| Sodium Dodecylsulfate (SDS) | Adsorbed on Mg-Al-CO3 LDH. researchgate.net |

| Sodium Octylsulfate (SOS) | Adsorbed on Mg-Al-CO3 LDH. researchgate.net |

| Sodium Dodecylbenzenesulfonate (SDBS) | Adsorbed on Mg-Al-CO3 LDH. researchgate.net |

| This compound (SOBS) | Adsorbed on Mg-Al-CO3 LDH. researchgate.net |

Partitioning and Mobility in Aquatic Systems

The environmental partitioning and mobility of this compound, a member of the linear alkylbenzene sulfonate (LAS) family, are dictated by its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate group. This structure governs its distribution between water, sediment, and suspended solids in aquatic environments.

The mobility of this compound in aquatic systems is significantly influenced by sorption processes. Studies on similar LAS compounds show that sorption to sediment and sludge is a primary mechanism affecting their concentration in the water column. This process is reversible and extremely fast. researchgate.net For LAS compounds, sorption tends to increase with the length of the alkyl chain. The partitioning behavior also involves adsorption onto various mineral surfaces. For instance, this compound has been shown to adsorb onto α-alumina, with maximum adsorption occurring at pH 5. dtic.mil

Furthermore, research has explored the incorporation of this compound into clay-based adsorbents like magnesium-aluminum layered double hydroxide (B78521) (Mg-Al LDH) through ion exchange. researchgate.net This process, known as intercalation, demonstrates the compound's tendency to partition from the aqueous phase into solid matrices. researchgate.net In such systems, the surfactant molecules can adopt different arrangements, including monolayer formations, within the interlayer space of the clay material. researchgate.net The presence of this compound can also affect the partitioning of other ions; for example, it has been shown to increase the distribution coefficients (Kd) of certain metal ions in sorption studies.

While highly soluble in water, the hydrophobic tail of this compound drives it to partition to interfaces, including the surfaces of suspended particles and sediment. In low-oxygen environments like anaerobic sewage-contaminated groundwater, LAS compounds can persist, indicating reduced mobility and partitioning into the solid phase. oregonstate.edu The table below summarizes key partitioning data.

Table 1: Partitioning Behavior of this compound and Related Compounds

| System | Partitioning Metric | Value/Observation | Reference |

|---|---|---|---|

| SDS Micelle/Water | log Km | 2.195 - 2.345 | researchgate.net |

| α-Alumina/Water | Adsorption | Plateau adsorption of ~7 µmol/m² at pH 5. | dtic.mil |

| Mg-Al LDH/Water | Intercalation | Surfactant intercalates into the LDH structure, forming a more effective partition phase than octanol. | researchgate.net |

| Activated Sludge/Water | Partition Coefficient (Kp) for LAS-C12 | 3.2 L/g volatile suspended solids. 92-98% of the compound was found to be adsorbed to the sludge. | researchgate.net |

Identification of Degradation Intermediates and End-Products

The biodegradation of this compound, as with other LAS congeners, proceeds through well-documented pathways, primarily under aerobic conditions. The process is initiated by the microbial community, which attacks the alkyl chain, leaving the aromatic ring intact until later stages.

The primary aerobic degradation pathway involves an initial oxidation at the end of the alkyl chain (ω-oxygenation) by monooxygenase enzymes. oregonstate.edud-nb.info This is followed by a stepwise shortening of the alkyl chain via β-oxidation. oregonstate.edud-nb.info This sequence of reactions results in the formation of a family of polar, water-soluble intermediates known as sulfophenyl carboxylates (SPCs). d-nb.infouni-konstanz.de For this compound, this process would yield SPCs with progressively shorter carboxylic acid side chains.

Further degradation of the SPCs occurs within complex microbial communities. uni-konstanz.de The pathway for SPC degradation is believed to involve the formation of intermediates such as 4-sulfocatechol, which is then subject to ring cleavage by dioxygenase enzymes. uni-konstanz.de For certain centrally-substituted LAS congeners, another class of intermediates, sulfophenyldicarboxylates (SPdCs), has been identified. uni-konstanz.de

Under anaerobic conditions, the degradation of LAS is significantly slower and was once thought to be negligible. However, more recent studies have identified an anaerobic degradation pathway, particularly in marine sediments. This pathway is initiated by the addition of fumarate (B1241708) to the alkyl chain, forming dicarboxylic acids (Me-SPdC), which are then biotransformed into SPCs and subsequently degraded through β-oxidation.

The table below lists the key intermediates identified during the degradation of LAS compounds.

Table 2: Key Degradation Intermediates of Linear Alkylbenzene Sulfonates (LAS)

| Degradation Pathway | Intermediate Class | Specific Compounds/Description | Reference |

|---|---|---|---|

| Aerobic | Sulfophenyl Carboxylates (SPCs) | A series of compounds with a sulfophenyl ring and a carboxylated alkyl chain of varying lengths (e.g., 3-(4-sulfophenyl)butyrate). Formed via ω-oxygenation and β-oxidation. | d-nb.infouni-konstanz.de |

| Aerobic | Sulfophenyldicarboxylates (SPdCs) | Formed during the degradation of centrally-substituted LAS congeners. | uni-konstanz.de |

| Aerobic | 4-Sulfocatechol | An inferred intermediate in the degradation pathway of SPCs, preceding aromatic ring cleavage. | uni-konstanz.de |

| Anaerobic | Dicarboxylic Acids (Me-SPdC) | Formed by the initial addition of fumarate to the alkyl chain of the LAS molecule. |

Environmental Removal Efficiency in Treatment Systems

This compound and other LAS compounds are effectively removed from wastewater through modern treatment systems, primarily via biodegradation in activated sludge processes. The removal efficiencies in these systems are consistently high.

Conventional activated sludge (CAS) treatment plants have demonstrated excellent removal rates for LAS. Studies have reported average removal efficiencies of over 97% to 99% in both CAS and membrane bioreactor (MBR) systems. nih.gov One study measuring LAS concentrations in German wastewater treatment plants found an average removal of 99.6%. umweltbundesamt.de Even with high influent concentrations, removal remains robust; a sequencing batch reactor (SBR) showed 99% removal efficiency with influent LAS concentrations as high as 20 mg/L. who.int The primary mechanism for this removal is biodegradation, rather than simple sorption to sludge, as evidenced by the appearance of breakdown metabolites like SPCs. nih.gov Factors such as season can have a minor impact, with one study noting slightly higher removal in warmer months (96.5%) compared to winter (90.8%). brieflands.com

In addition to biological treatments, other advanced oxidation and physical-chemical processes can remove these surfactants. Sonochemical degradation, which uses high-frequency ultrasound to generate hydroxyl radicals, has been shown to effectively degrade this compound. ohiolink.edunih.gov The effectiveness of this method is influenced by factors such as ultrasonic frequency, power, and whether the ultrasound is applied continuously or in pulses. ohiolink.edu Adsorption onto materials like activated carbon is another effective removal method, with studies on similar surfactants like sodium dodecylbenzenesulfonate (SDBS) showing removal efficiencies greater than 90%. acs.org

The following table summarizes the removal efficiencies of LAS in various treatment systems.

Table 3: Removal Efficiency of LAS in Various Treatment Systems

| Treatment System | Removal Efficiency (%) | Conditions/Notes | Reference |

|---|---|---|---|

| Conventional Activated Sludge (CAS) | >97% - 99.6% | Multiple studies confirm high removal rates through biodegradation. | nih.govumweltbundesamt.de |

| Membrane Bioreactor (MBR) | >97% | Removal primarily due to biodegradation. | nih.gov |

| Sequencing Batch Reactor (SBR) | 92% - 99.5% | Effective even with influent LAS concentrations up to 20 mg/L. | who.int |

| Fungal Bioreactor (Penicillium chrysogenum) | up to 99.5% | High biodegradation rate observed in a pilot-scale study. | bohrium.com |

| Sonochemical Degradation (354 kHz Ultrasound) | Significant | Degradation rate is dependent on pulse length, concentration, and frequency. | ohiolink.edunih.gov |

| Adsorption (Activated Carbon for SDBS) | >90% | For an initial loading of 250 mg/L. | acs.org |

Advanced Analytical Characterization Techniques for Sodium 4 Octylbenzenesulfonate

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental in the analysis of Sodium 4-octylbenzenesulfonate, enabling the separation of the main compound from impurities and the quantification of its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and performing quantitative analysis of this compound and other linear alkylbenzene sulfonates (LAS). nih.govthermofisher.comtubitak.gov.tr HPLC methods, often coupled with UV or fluorescence detection, allow for the separation and determination of individual LAS homologs. nih.govthermofisher.com For instance, a method using a C8 column can effectively separate anionic surfactants, including different LAS homologs. jasco-global.com The use of reversed-phase HPLC with a water-acetonitrile mobile phase containing modifiers like ammonium (B1175870) perchlorate (B79767) (NH4ClO4) and trifluoroacetic acid (TFA) has been demonstrated for the analysis of LAS. tubitak.gov.tr

The purity of this compound can be determined by titrimetric analysis, with standards often requiring a purity of at least 98.0%. avantorsciences.com HPLC is also instrumental in monitoring LAS in various environmental samples. For example, methods have been developed for the analysis of LAS in textiles using online solid-phase extraction (SPE) followed by HPLC with UV detection, which enhances sensitivity and recovery rates. thermofisher.com Similarly, HPLC is used for water quality testing to measure anionic surfactants, with established standard values for the sum of specific LAS components. jasco-global.com

Table 1: HPLC Conditions for Anionic Surfactant Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | C8 or C18 | tubitak.gov.trjasco-global.com |

| Mobile Phase | Acetonitrile/Water with modifiers (e.g., NH4ClO4, TFA) | tubitak.gov.tr |

| Detection | UV, Fluorescence | nih.govthermofisher.comjasco-global.com |

| Application | Purity assessment, quantitative analysis, environmental monitoring | nih.govthermofisher.comtubitak.gov.trjasco-global.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the unequivocal identification and sensitive quantification of this compound and its related compounds. shimadzu.comnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. glsciences.comumweltbundesamt.de

In LC-MS/MS (B15284909) analysis of linear alkylbenzene sulfonates (LAS), the compounds are typically detected as [M-H]- ions in negative polarity mode. shimadzu.comnih.gov A common product ion at m/z 183 is often selected for Multiple Reaction Monitoring (MRM) transitions, regardless of the alkyl chain length. shimadzu.comnih.gov This approach allows for the specific detection of LAS compounds even in complex matrices like environmental water or sewage sludge. shimadzu.comnih.gov The use of an internal standard, such as C8-LAS or isotopically labeled LAS (e.g., C12-LAS-13C), is common for accurate quantification. shimadzu.comshimadzu.com

LC-MS/MS methods have been developed and validated for the analysis of LAS in various samples, demonstrating good linearity, repeatability, and recovery. shimadzu.comglsciences.comshimadzu.com For instance, a method for analyzing LAS in drinking water showed that compounds could be detected at concentrations of 2% or less of the standard value. shimadzu.com

Table 2: Typical LC-MS/MS Parameters for LAS Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | shimadzu.comshodex.com |

| Precursor Ion | [M-H]- | shimadzu.comnih.gov |

| Product Ion (MRM) | m/z 183 | shimadzu.comnih.gov |

| Internal Standard | C8-LAS or C12-LAS-13C | shimadzu.comshimadzu.com |

| Column | Reversed-phase (e.g., C18, polymer-based) | shimadzu.comshodex.com |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium formate) | shimadzu.comshodex.com |

Supercritical Fluid Chromatography (SFC) for Ionic Analytes

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to traditional liquid chromatography for the separation of various compounds, including ionic analytes like this compound. chromatographyonline.comymcamerica.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier like methanol. longdom.orgnacalai.com This technique offers advantages such as faster separations, reduced organic solvent consumption, and different selectivity compared to HPLC. ymcamerica.comnacalai.com

The analysis of ionic compounds such as this compound by SFC often requires the use of additives in the mobile phase to achieve good peak shape and retention. chromatographyonline.comvt.edu Studies have investigated the effect of various ionic additives, including ammonium acetate (B1210297), tetramethylammonium (B1211777) acetate, and tetrabutylammonium (B224687) acetate, on the elution of alkylbenzene sulfonates. chromatographyonline.comvt.edu The choice of stationary phase, ranging from bare silica (B1680970) to more deactivated surfaces, also plays a crucial role in the separation. vt.edu SFC is particularly well-suited for separating complex mixtures and can be a powerful tool for both achiral and chiral separations. ymcamerica.comlongdom.org

Table 3: Key Aspects of SFC for Ionic Analytes

| Feature | Description | Reference |

|---|---|---|

| Mobile Phase | Supercritical CO2 with organic modifiers (e.g., methanol) | longdom.orgnacalai.com |

| Additives | Ionic compounds like ammonium acetate to aid elution | chromatographyonline.comvt.edu |

| Advantages | Fast analysis, reduced solvent use, unique selectivity | ymcamerica.comnacalai.com |

| Applications | Separation of complex mixtures, chiral and achiral compounds | ymcamerica.comlongdom.org |

Ion Chromatography (IC) for Sulfonate Species

Ion Chromatography (IC) is a specialized chromatographic technique well-suited for the determination of ionic species, including sulfonate compounds like this compound. acs.orggoogle.com This method is particularly useful for identifying and quantifying inorganic by-products that may be present in sulfonate samples, such as sulfate (B86663) and chloride ions. google.com

IC operates by separating ions based on their interaction with an ion-exchange stationary phase. google.com A mobile phase, or eluent, is used to carry the sample through the column. google.com For the analysis of anionic species like sulfonates, an anion-exchange column is employed. researchgate.net The detection is often performed using a conductivity detector, sometimes with a suppressor to reduce the background conductivity of the eluent and enhance sensitivity. researchgate.net

Methods have been developed for the simultaneous determination of various sulfonic acids and alkylsulfates in water samples. researchgate.net IC has been shown to be a rapid and sensitive technique for the analysis of nitrogen-sulfur compounds as well. acs.org

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for determining the detailed molecular structure of this compound and studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules like this compound. researchgate.netebsco.com By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), NMR provides detailed information about the molecular framework. ebsco.commdpi.com

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons in different chemical environments. chemicalbook.com Aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, while the protons of the octyl alkyl chain resonate in the upfield region. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. who.int The chemical shifts, signal integrations, and coupling patterns observed in NMR spectra allow for the precise assignment of each atom within the molecular structure, confirming the connectivity of the octyl group to the benzenesulfonate (B1194179) moiety. slideshare.netwpmucdn.com Advanced NMR techniques can also be used to study intermolecular interactions and the dynamics of the surfactant in solution. researchgate.net Deuterium (B1214612) (²H) NMR, for example, has been used to investigate the molecular dynamics and structure of a similar surfactant, sodium 4-(1'-heptylnonyl)benzenesulfonate, when adsorbed onto a surface. dtic.mil

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sodium 4-(1'-heptylnonyl)benzenesulfonate |

| Sodium p-toluene sulfonate |

| Sodium dodecylbenzenesulfonate |

| C8-LAS |

| C12-LAS-13C |

| Ammonium perchlorate |

| Trifluoroacetic acid |

| Ammonium acetate |

| Tetramethylammonium acetate |

| Tetrabutylammonium acetate |

| Sulfate |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of this compound, providing confirmation of its molecular structure through the identification of characteristic functional groups. The technique works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching and bending) of the chemical bonds. Each type of bond vibrates at a specific frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.

The IR spectrum of this compound exhibits several key absorption bands that confirm the presence of its constituent parts: the sulfonate group, the benzene ring, and the octyl chain.

Sulfonate Group (SO₃⁻): Strong absorption bands corresponding to the S=O stretching vibrations are prominent. The asymmetric stretching typically appears in the range of 1180–1120 cm⁻¹, while the symmetric stretching is observed around 1040–1000 cm⁻¹. vulcanchem.com

Alkyl Chain (C-H): The presence of the octyl group is confirmed by C-H stretching vibrations, which are typically found in the region of 2959-2851 cm⁻¹. mdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1180–1120 | vulcanchem.com |

| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | 1040–1000 | vulcanchem.com |

X-ray Techniques (XAFS, XRD, XPS) for Material Characterization

X-ray techniques are powerful for characterizing the solid-state properties of this compound and its behavior in organized structures.

X-ray Diffraction (XRD): This technique is used to determine the crystalline structure of solid this compound. It can also be employed to study the arrangement of surfactant molecules in more complex systems. For example, XRD analysis has been used to investigate the configuration of this compound (SOBS) when intercalated into layered double hydroxides (LDHs). researchgate.net These studies revealed that the surfactant molecules can adopt different arrangements, such as monolayer formations, within the interlayer space of the LDH. researchgate.net

X-ray Absorption Fine Structure (XAFS) and X-ray Photoelectron Spectroscopy (XPS): While specific data for this compound is less common, these techniques provide detailed information about the local atomic environment and elemental composition of a material's surface. They can be valuable in understanding the interactions of the sulfonate headgroup with other ions or surfaces.

Surface and Interfacial Characterization Techniques

The primary function of this compound as a surfactant is to reduce surface and interfacial tension. A variety of techniques are used to quantify this behavior and characterize the resulting molecular aggregates.

Surface Tensiometry and Interfacial Tensiometry

Surface and interfacial tensiometry are the primary methods for evaluating the effectiveness of a surfactant. These techniques measure the force required to break the surface of a liquid or the interface between two immiscible liquids. As the concentration of this compound in an aqueous solution increases, the surfactant molecules accumulate at the air-water or oil-water interface, leading to a decrease in surface or interfacial tension.

A critical parameter determined from these measurements is the Critical Micelle Concentration (CMC) . The CMC is the concentration at which the interface becomes saturated with surfactant molecules, and they begin to self-assemble into spherical aggregates called micelles in the bulk solution. nanoscience.comnih.gov Beyond the CMC, the surface tension remains relatively constant. nanoscience.com The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration. researchgate.net

Studies have shown that for the sodium dodecyl sulfate (NaDS)/sodium 4-octylbenzenesulfonate (NaOBS) system, the mixed micelles behave ideally. nih.govresearchgate.netsut.ac.th The CMC is a crucial parameter as it dictates the concentration at which the surfactant's properties, such as detergency and solubilization, become most effective. The presence of other ions, such as calcium, can influence the CMC. nih.govput.ac.ir

Table 3: Surface Activity Parameters for this compound

| Parameter | Description | Method of Determination |

|---|---|---|

| Critical Micelle Concentration (CMC) | Concentration at which micelles begin to form. | Surface Tensiometry |

Electron Microscopy for Aggregate and Vesicle Morphology

Electron microscopy techniques, such as Cryogenic Transmission Electron Microscopy (Cryo-TEM), provide direct visualization of the size and shape of the aggregates formed by this compound in solution.

In mixtures with other compounds, such as the imidazoline (B1206853) compound V-44, this compound can form a variety of structures. At certain concentrations, Cryo-TEM has confirmed the coexistence of small micelles (around 4 nm in diameter) and larger aggregates (10-14 nm). nist.gov Under different conditions, these systems can spontaneously form vesicles, which are larger, hollow, bilayer structures with hydrodynamic diameters typically ranging from 50 to 60 nm. nist.gov The morphology of these aggregates can evolve over time. nist.gov

Thermal Analysis for Stability and Phase Behavior

Thermal analysis techniques are employed to investigate the stability of this compound at elevated temperatures and to study its phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability and decomposition temperature of the compound. This compound is generally stable, with a melting point reported to be above 300°C. vulcanchem.com However, the sulfonate group can decompose at these high temperatures. Some studies using TGA on related systems have noted thermal events around 315°C, which could correspond to the evaporation of volatile ionic sulfonates. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify phase transitions, such as melting and crystallization. In studies of viologens containing 4-n-alkylbenzenesulfonates, DSC has been used to examine their thermotropic liquid-crystalline properties, identifying crystal-to-liquid crystal transitions and liquid crystal-to-isotropic transitions. mdpi.com

These thermal analysis techniques provide crucial information for the handling, storage, and application of this compound, particularly in processes that involve elevated temperatures.